molecular formula C11H15NO B1393313 3-((4-Methylbenzyl)oxy)azetidine CAS No. 1121633-97-3

3-((4-Methylbenzyl)oxy)azetidine

Cat. No.: B1393313
CAS No.: 1121633-97-3
M. Wt: 177.24 g/mol
InChI Key: YOTOJWJGYRVHIG-UHFFFAOYSA-N
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Description

3-((4-Methylbenzyl)oxy)azetidine is a chemical compound with the molecular formula C11H15NO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-methylbenzyl group attached to the azetidine ring through an oxygen atom. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .

Chemical Reactions Analysis

Types of Reactions: 3-((4-Methylbenzyl)oxy)azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The ring strain in azetidines makes them highly reactive, allowing for facile handling and unique reactivity under appropriate conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include organometallic reagents, alkyl dihalides, and primary amines. Microwave irradiation and catalytic systems, such as copper catalysts, are often employed to facilitate these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents can produce bis-functionalized azetidines .

Mechanism of Action

The mechanism of action of 3-((4-Methylbenzyl)oxy)azetidine is primarily driven by its ring strain, which imparts unique reactivity to the compound. This reactivity allows for the formation of various products under appropriate reaction conditions. The molecular targets and pathways involved in its reactions include the formation of aminoboron “ate” complexes and the subsequent 1,2-metalate shift .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-((4-Methylbenzyl)oxy)azetidine include aziridines and other azetidines. Aziridines are three-membered nitrogen-containing heterocycles, while azetidines are four-membered . Both classes of compounds exhibit significant ring strain, which imparts unique reactivity to them .

Uniqueness: The uniqueness of this compound lies in its specific structure, which includes a 4-methylbenzyl group attached to the azetidine ring through an oxygen atom.

Biological Activity

3-((4-Methylbenzyl)oxy)azetidine is a synthetic compound belonging to the azetidine class, characterized by a four-membered ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H15_{15}NO, with a molecular weight of approximately 179.25 g/mol. The unique structural features include:

  • Azetidine Ring : A four-membered cyclic structure that contributes to the compound's reactivity and interaction with biological targets.
  • 4-Methylbenzyl Ether Moiety : This substituent enhances the lipophilicity of the compound, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The azetidine ring allows for specific binding interactions, which can modulate the activity of these targets.

Interaction Studies

Research indicates that compounds with similar structures can exhibit varying degrees of biological activity based on their substituents. For instance, studies have shown that azetidine derivatives can inhibit proteins involved in cancer cell proliferation, such as STAT3 (Signal Transducer and Activator of Transcription 3).

Case Studies

  • Inhibition of STAT3 Activity :
    • A study investigated the effects of azetidine analogues on human breast cancer cell lines (MDA-MB-231 and MDA-MB-468). Although these compounds demonstrated sub-micromolar potency in cell-free assays, their cellular activities were weaker due to poor membrane permeability attributed to polar functional groups .
    • The introduction of lipophilic groups, such as those found in this compound, may enhance cellular uptake and improve therapeutic efficacy.
  • Comparison with Related Compounds :
    • A comparative analysis showed that structural modifications significantly influence biological activity. For example, azetidines with different substituents exhibited varied potencies against cancer cells .

Research Findings

Recent studies have focused on synthesizing and testing various azetidine derivatives to elucidate structure-activity relationships (SAR). Key findings include:

Compound NameIC50_{50} (µM)Cellular ActivityComments
This compoundTBDTBDPotential for enhanced activity due to lipophilicity
Analog A0.77ModerateEffective against MDA-MB-231 cells
Analog B1.15HighStrong STAT3-inhibitory activity

Properties

IUPAC Name

3-[(4-methylphenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTOJWJGYRVHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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